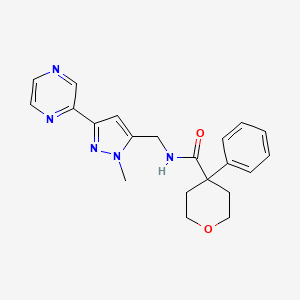

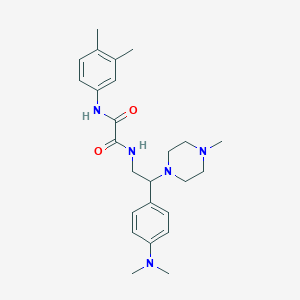

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazine ring, a pyrazole ring, and a tetrahydropyran ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring and a pyrazine ring, which are part of the larger pyrrolopyrazine scaffold . The exact molecular structure would require more specific information or computational analysis.Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

Jun Hu et al. (2011) demonstrated an efficient microwave-assisted method to synthesize N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, exhibiting bactericidal, pesticidal, herbicidal, and antimicrobial activities. This process significantly reduces reaction time compared to conventional heating methods, showcasing the chemical's versatility in creating biologically active compounds (Jun Hu, Ji-kui Wang, Taoyu Zhou, Yanhua Xu, 2011).

Crystallographic and Dynamic NMR Spectroscopy Study

L. Salazar et al. (1993) explored the structure of N-(azol-N-yl) formamides, including compounds similar to the specified chemical, through X-ray crystallography and dynamic NMR spectroscopy. The study highlighted the compounds' Z configuration stability and provided insights into the electronic properties of the N-azolyl substituent, relevant for understanding molecular interactions and designing related compounds (L. Salazar, M. Espada, D. Sanz, R. Claramunt, J. Elguero, S. García‐Granda, M. R. Díaz, F. Gómez-Beltrán, 1993).

Synthesis, Characterization, and Cytotoxicity of Pyrazole Derivatives

Ashraf S. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study underscores the potential of pyrazole derivatives in developing anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Synthesis and Antifungal Activity of Pyrazole-4-carboxylic Acid Amides

Shijie Du et al. (2015) reported on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with moderate to excellent antifungal activities. This study not only provides a foundation for developing new antifungal agents but also employs molecular docking to understand the interaction mechanism with the target enzymes, offering a pathway for rational drug design (Shijie Du, Zaimin Tian, Dongyan Yang, Xiuyun Li, Hong Li, Changqing Jia, Chuanliang Che, Mian Wang, Zhaohai Qin, 2015).

Propriétés

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-26-17(13-18(25-26)19-15-22-9-10-23-19)14-24-20(27)21(7-11-28-12-8-21)16-5-3-2-4-6-16/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXSVJNQSQITIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)

![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)

![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)

![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)

![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)